![molecular formula C12H13F3N4O4 B2872048 3-({7-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-基}氨基)丙酸,三氟乙酸 CAS No. 1864058-45-6](/img/structure/B2872048.png)

3-({7-甲基-[1,2,4]三唑并[1,5-a]吡啶-5-基}氨基)丙酸,三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

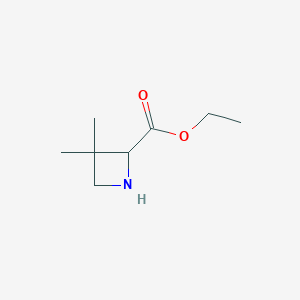

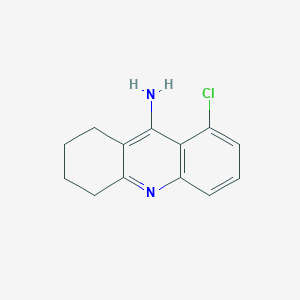

The compound “3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid” is a complex organic molecule. It contains a triazolopyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . The molecule also contains a propanoic acid group and a trifluoroacetic acid group .

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies provide information about the molecular weight, the InChI and InChIKey, and the 2D and 3D structures of the molecules .Chemical Reactions Analysis

The chemical reactions involving similar triazolopyrimidine derivatives have been studied . These reactions involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These studies provide information about the IR spectrum, the 1H NMR spectrum, the 13C NMR spectrum, and the melting point of the compounds .科学研究应用

DNA-PK Inhibitor Synthesis

AZD7648: , a highly selective DNA-PK inhibitor , is synthesized using the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety as a key component . DNA-PK is crucial in non-homologous end joining, a primary pathway for repairing DNA double-strand breaks. Inhibitors like AZD7648 are promising for cancer therapy, especially in combination with treatments that induce DNA damage .

Antifungal and Antimicrobial Agents

The triazole ring, present in the compound’s structure, is a common feature in various antifungal and antimicrobial agents. Triazoles have shown effectiveness against a range of pathogens, making them valuable in developing new medications to combat drug-resistant infections .

Antimalarial Activity

This compound serves as a reactant in synthesizing inhibitors with antimalarial activity. By targeting specific enzymes within the malaria parasite, these inhibitors can prevent the disease’s progression and are vital in the ongoing fight against malaria .

Influenza Virus Inhibition

Researchers have identified derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which exhibit the ability to inhibit influenza virus RNA polymerase. This is crucial for developing new antiviral drugs, particularly against influenza strains .

Anticancer Properties

The compound has been used in the synthesis of molecules tested for their antiproliferative activities against various cancer cell lines. These studies are fundamental in discovering new chemotherapeutic agents .

Pharmacological Research

Due to its versatile binding capabilities with enzymes and receptors, the triazole moiety is central to pharmacological research. It’s involved in the synthesis of compounds with potential therapeutic applications across a spectrum of diseases .

作用机制

Target of Action

The primary target of this compound is the DNA-dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

The compound acts as an inhibitor of DNA-PK . By inhibiting DNA-PK, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage than normal cells .

Biochemical Pathways

The inhibition of DNA-PK affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to cell death. The compound’s action on this pathway can have downstream effects on cell survival and proliferation .

Result of Action

The inhibition of DNA-PK by this compound can lead to an accumulation of DSBs in the DNA, which the cell cannot repair. This can result in cell death, particularly in cells with high levels of DNA damage, such as cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

安全和危害

未来方向

属性

IUPAC Name |

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRFDFIRIIRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)

![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)